2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid
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Overview
Description
2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid is an organic compound that features a trifluoromethyl group, a methoxy group, and a benzyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxy-3-(trifluoromethyl)benzyl bromide.
Grignard Reaction: The benzyl bromide is then reacted with magnesium to form the corresponding Grignard reagent.
Addition to Butanoic Acid: The Grignard reagent is subsequently added to butanoic acid under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxy-3-(trifluoromethyl)benzyl)butanoic acid.
Reduction: Formation of 2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The overall effect is determined by the specific pathways and targets involved in the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzyl bromide
- 4-Methoxybenzoic acid
Uniqueness
2-(4-Methoxy-3-(trifluoromethyl)benzyl)butanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O3/c1-3-9(12(17)18)6-8-4-5-11(19-2)10(7-8)13(14,15)16/h4-5,7,9H,3,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHLMFYOMBSWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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